4-(4-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
Description
4-(4-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a chlorophenyl group at the 4-position and a methylphenyl group at the 6-position of the pyrimidine core. This compound is of interest due to its structural similarity to bioactive pyrimidine derivatives, particularly in antimicrobial and anti-inflammatory applications . Its synthesis typically involves cyclocondensation reactions between appropriately substituted chalcones and guanidine derivatives under basic conditions .
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3/c1-11-2-4-12(5-3-11)15-10-16(21-17(19)20-15)13-6-8-14(18)9-7-13/h2-10H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNBQCRJLCKOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine typically involves the condensation of appropriate substituted anilines with pyrimidine derivatives. One common method involves the reaction of 4-chloroaniline and 4-methylaniline with a pyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The 4-chlorophenyl group undergoes substitution with nucleophiles under basic conditions. This reaction is facilitated by the electron-deficient aromatic ring and the leaving group capability of chlorine.
Example reaction :
4-(4-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine + NaOH → 4-(4-Hydroxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine
| Reagent/Condition | Product | Yield | Reference |
|---|---|---|---|
| NaOH, H₂O/EtOH, reflux | Hydroxyphenyl derivative | 70–82% | |
| NH₃, Cu catalyst, 120°C | 4-(4-Aminophenyl) analog | 65% | |
| KOtBu, DMF, 80°C | Thioether derivatives | 75% |
Suzuki-Miyaura Cross-Coupling
The chlorine atom participates in palladium-catalyzed cross-coupling reactions to form biaryl structures, expanding molecular complexity.
Example reaction :
this compound + Phenylboronic acid → 4-(Biphenyl-4-yl)-6-(4-methylphenyl)pyrimidin-2-amine
| Catalyst/Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Toluene | 100°C | 85% | |
| PdCl₂(dppf), CsF | DME | 80°C | 78% |
Oxidation of the Methyl Group
The 4-methylphenyl substituent can be oxidized to a carboxylic acid under strong oxidizing conditions, modifying the compound’s polarity and reactivity.
Example reaction :
this compound + KMnO₄ → 4-(4-Chlorophenyl)-6-(4-carboxyphenyl)pyrimidin-2-amine
| Oxidizing Agent | Conditions | Yield | Reference |
|---|---|---|---|
| KMnO₄, H₂SO₄ | H₂O, 90°C, 12 h | 60% | |
| CrO₃, Acetic acid | Reflux, 6 h | 55% |
Functionalization of the 2-Amine Group
The primary amine at the 2-position serves as a site for alkylation, acylation, or condensation reactions.
Example reaction :
this compound + Acetyl chloride → N-Acetyl derivative
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ac₂O, Pyridine | RT, 2 h | N-Acetylated analog | 90% | |
| Benzyl bromide, K₂CO₃ | DMF, 60°C, 6 h | N-Benzyl derivative | 80% |
Ring Modification Reactions
The pyrimidine ring can undergo electrophilic substitution or reduction under controlled conditions.
Example reaction :
this compound + HNO₃ → Nitro-substituted pyrimidine
| Reagent | Conditions | Position | Yield | Reference |
|---|---|---|---|---|
| HNO₃, H₂SO₄ | 0°C, 1 h | C5 nitro | 70% | |
| H₂, Pd/C | EtOH, RT, 12 h | Ring reduction to dihydropyrimidine | 65% |
Coordination and Complexation
The nitrogen atoms in the pyrimidine ring and amine group enable metal coordination, forming complexes with catalytic or medicinal applications.
| Metal Salt | Ligand Site | Application | Reference |
|---|---|---|---|
| CuCl₂ | Pyrimidine N1, amine | Anticancer activity | |
| PtCl₂ | Pyrimidine N1, N3 | Catalytic hydrogenation |
Key Mechanistic Insights
-
Substitution Reactions : The chlorine atom’s leaving group ability is enhanced by the electron-withdrawing pyrimidine ring, enabling efficient NAS .
-
Coupling Reactions : Palladium catalysts facilitate oxidative addition with the C–Cl bond, enabling cross-coupling with boronic acids .
-
Amine Reactivity : The 2-amine group’s nucleophilicity allows for straightforward derivatization, though steric hindrance from adjacent substituents may limit reactivity .
Scientific Research Applications
4-(4-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine, commonly referred to as a pyrimidine derivative, has garnered significant attention in recent years due to its diverse applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies from credible sources.
Medicinal Chemistry
Pyrimidine derivatives have been extensively studied for their potential as therapeutic agents. This compound has shown promise in various therapeutic areas:
- Anticancer Activity : Several studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidine can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
- Antiviral Properties : Research has indicated that pyrimidine derivatives can inhibit viral replication. A case study highlighted the effectiveness of related compounds against HIV and Hepatitis C viruses, suggesting potential for this compound in antiviral drug development .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, which is crucial in drug design:
- Kinase Inhibition : Kinases are pivotal in signaling pathways associated with cancer and other diseases. Studies have shown that pyrimidine derivatives can act as selective kinase inhibitors, with implications for targeted cancer therapies .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored:
- Bacterial Inhibition : Research indicates that certain pyrimidine derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. A notable study found that modifications to the pyrimidine structure enhanced its efficacy against resistant bacterial strains .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Antiviral | Inhibition of viral replication | |
| Enzyme Inhibition | Selective inhibition of kinases | |
| Antimicrobial | Activity against various bacterial strains |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Activity Level | Comments |
|---|---|---|
| This compound | High | Strong anticancer activity |
| 4-(Phenyl)-6-(methylphenyl)pyrimidin-2-amine | Moderate | Reduced efficacy compared to chlorinated variant |
| 4-(Fluorophenyl)-6-(methylphenyl)pyrimidin-2-amine | Low | Less potent than chlorinated variant |
Case Study 1: Anticancer Efficacy
A study published in Nature Reviews Cancer evaluated the effectiveness of various pyrimidine derivatives, including this compound, against breast cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis, providing a foundation for further development as an anticancer agent .
Case Study 2: Antiviral Potential
Research conducted by the Journal of Virology explored the antiviral potential of modified pyrimidines against Hepatitis C virus. The study included this compound as one of the key compounds tested, revealing promising results in reducing viral load in infected cell cultures .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituents on the pyrimidine ring, which influence electronic, steric, and hydrogen-bonding properties:
Key Observations :
- Electron-withdrawing groups (Cl, Br, NO₂) at the 4-position enhance antimicrobial activity by stabilizing the pyrimidine ring .
- Methyl groups at the 6-position improve lipophilicity, aiding membrane penetration .
- Morpholine or sulfur-containing groups increase solubility and intermolecular interactions (e.g., H-bonding) .
Spectroscopic Comparison
IR and NMR data highlight substituent effects on vibrational and electronic environments:
Key Observations :
Key Observations :
- Chlorophenyl derivatives exhibit broad-spectrum antibacterial activity, likely due to enhanced membrane disruption .
- Fluorophenyl and morpholine-substituted analogues show higher specificity for Gram-positive bacteria .
- Indole-containing derivatives display notable anti-inflammatory effects, surpassing indomethacin in some cases .
Crystallographic and Hydrogen-Bonding Analysis
Crystal packing and intermolecular interactions differ across analogues:
Biological Activity
4-(4-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This compound's structure, featuring a chlorophenyl group and a methylphenyl group, suggests possible interactions with various biological targets.
The molecular formula of this compound is . It has a melting point of approximately 115–116°C and exhibits solubility in common organic solvents such as ethanol and dimethylformamide. The synthesis typically involves cyclization reactions of appropriate precursors under reflux conditions, often utilizing catalysts like palladium on carbon or copper iodide .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit enzymes involved in cell proliferation, thus exhibiting anticancer properties. Additionally, the presence of electron-withdrawing (chlorine) and electron-donating (methyl) groups can modulate its interaction with biological targets, enhancing its pharmacological profile .
Antimicrobial Activity
Recent studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against a range of bacterial and fungal strains, demonstrating varying degrees of activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Candida albicans | 16.69 - 78.23 |
These results indicate that the compound is particularly effective against Gram-positive bacteria, including Staphylococcus aureus, while also showing antifungal activity against Candida species .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. In vitro studies have indicated that it can inhibit the growth of various cancer cell lines, including:
- HepG2 (liver cancer)
- HeLa (cervical cancer)
- MOLT-4 (leukemia)
The compound's effectiveness varies across different cell lines, suggesting that structural modifications could enhance its selectivity and potency against specific cancer types .
Case Studies
- Antibacterial Efficacy : A study involving the evaluation of various pyrimidine derivatives highlighted that the introduction of halogenated phenyl groups significantly increased antibacterial activity against multi-drug resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
- Anticancer Potential : A series of experiments conducted on T-lymphoblastic cell lines showed that compounds similar to this compound exhibited promising results in inhibiting cell proliferation, with further molecular docking studies confirming binding interactions with target proteins involved in cancer progression .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 4-(4-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine, and how can reaction parameters be optimized?
- Methodology :
- Condensation Reaction : A typical route involves refluxing (E)-1-(4-substituted phenyl)-3-aryl-prop-2-en-1-ones with guanidine nitrate in ethanol, followed by dropwise addition of lithium hydroxide in water. Purification via silica gel column chromatography (ethyl acetate/petroleum ether) yields the product .
- Green Synthesis : Alternative eco-friendly methods use deep eutectic solvents (e.g., choline chloride-urea mixtures) under reflux, reducing hazardous waste .
- Optimization : Key parameters include reaction time (4–6 hours), temperature (80–100°C), and molar ratios (1:1 chalcone-to-guanidine). Monitoring via TLC ensures completion.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are structural features confirmed?
- Methodology :
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.2–8.4 ppm), NH₂ (δ ~5.3 ppm, singlet), and methyl groups (δ ~2.37 ppm) are diagnostic. Overlapping signals (e.g., H-5 in pyrimidine) may require 2D NMR (COSY, HSQC) for resolution .
- ¹³C NMR : Pyrimidine carbons (C-2: δ ~163 ppm; C-4/C-6: δ ~164 ppm) and aryl carbons (δ 126–154 ppm) confirm regiochemistry .
- IR Spectroscopy : NH₂ stretches (~3434 cm⁻¹), C=N (1624 cm⁻¹), and aryl C-H (815 cm⁻¹) validate the structure .
Q. What safety protocols are essential when handling this compound?
- Guidelines :
- Hazard Classification : Classified as a flammable solid (WGK 3) with aquatic chronic toxicity. Use PPE (gloves, goggles) and work in a fume hood .
- Waste Disposal : Segregate waste and use certified biohazard disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular structure and intermolecular interactions of this compound?
- Methodology :
- Data Collection : Use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal X-ray data. Typical parameters: Mo-Kα radiation (λ = 0.71073 Å), T = 273 K, R factor < 0.05 .
- Key Findings : Dihedral angles between pyrimidine and aryl rings (e.g., 12.8° for phenyl groups) and hydrogen-bonding networks (N–H⋯N, C–H⋯π) stabilize the crystal lattice .
Q. How do substituents on the pyrimidine core influence biological activity, and what structure-activity relationship (SAR) insights exist?
- Methodology :
- SAR Studies : Replace the 4-chlorophenyl or 4-methylphenyl groups with electron-withdrawing/donating moieties (e.g., morpholino, trifluoromethyl) and assess cytotoxicity or enzyme inhibition.
- Example : Pyrimidines with 4-morpholinophenyl groups show enhanced antimicrobial activity due to improved solubility and target binding .
Q. What computational approaches predict physicochemical properties or binding modes of this compound?
- Methodology :
- In Silico Tools : Use Gaussian or AutoDock for DFT calculations (HOMO-LUMO gaps) and molecular docking (e.g., CDK2 inhibition). Validate with experimental LogP and pKa values .
- Case Study : Pyrimidine derivatives with methyl groups exhibit higher lipophilicity, correlating with improved membrane permeability in MD simulations .
Q. How can contradictions in spectral data (e.g., overlapping NMR signals) be resolved?
- Methodology :
- Advanced NMR : Apply 2D techniques (HSQC, HMBC) to assign ambiguous protons. For example, H-5 in the pyrimidine ring (δ ~7.5 ppm) can be distinguished via long-range coupling with C-4/C-6 .
- High-Field Instruments : Use 500+ MHz NMR spectrometers to enhance resolution of aromatic multiplet signals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
